6-(Pent-4-ynyloxy)pyridine-3-carbothioamide (CAS: 1984149-25-8) is a heterocyclic small molecule with the molecular formula C11H12N2OS and a molecular weight of 220.29 g/mol. Its structure features a pyridine ring core substituted with a terminal alkyne-containing pent-4-ynyloxy group at the 6-position and a carbothioamide moiety at the 3-position.
Molecular FormulaC11H12N2OS
Molecular Weight220.29 g/mol
CAS No.1984149-25-8
Cat. No.B1411055
⚠ Attention: For research use only. Not for human or veterinary use.
6-(Pent-4-ynyloxy)pyridine-3-carbothioamide (CAS 1984149-25-8): Core Physicochemical and Structural Specifications
6-(Pent-4-ynyloxy)pyridine-3-carbothioamide (CAS: 1984149-25-8) is a heterocyclic small molecule with the molecular formula C11H12N2OS and a molecular weight of 220.29 g/mol . Its structure features a pyridine ring core substituted with a terminal alkyne-containing pent-4-ynyloxy group at the 6-position and a carbothioamide moiety at the 3-position . This bifunctional architecture provides a unique combination of reactivity, including the capacity for metal-catalyzed 'click' chemistry via the terminal alkyne and metal-chelation or hydrogen-bonding interactions via the carbothioamide group .
Terminal alkyne enables CuAAC click chemistry
Carbothioamide and pyridine coordination sites for metal binding
Bifunctional building block for probe and material synthesis
Why Generic Substitution Fails: The Critical Role of the Pent-4-ynyloxy Moiety in 6-(Pent-4-ynyloxy)pyridine-3-carbothioamide
Generic substitution of 6-(Pent-4-ynyloxy)pyridine-3-carbothioamide with other pyridine-3-carbothioamide analogs is not scientifically sound due to the distinct chemical and biological properties conferred by the pent-4-ynyloxy substituent. The length and terminal alkyne functionality of the pent-4-ynyloxy chain significantly alter the compound's lipophilicity, molecular shape, and reactivity compared to unsubstituted or differently substituted analogs . For example, the terminal alkyne enables specific, high-yielding bioconjugation reactions (e.g., CuAAC) that are impossible with saturated or shorter-chain analogs, making it a unique tool for probe synthesis and target identification . Furthermore, class-level studies show that variations in the alkynyl chain can drastically impact biological activity, with in vitro IC50 values varying by over 2-fold between closely related pyridine carbothioamide derivatives [1]. Therefore, substituting this compound without validation would likely lead to different experimental outcomes, compromised conjugation efficiency, or altered bioactivity profiles.
Alkyne-lacking analogs do not support CuAAC click chemistry, a core differentiator for bioconjugation workflows.
Shorter alkynyl spacers may introduce steric hindrance in crowded binding sites or material pores.
Class-level SAR shows >2‑fold potency shifts among pyridine carbothioamide analogs; substitution may alter bioactivity.
[1] Ali, S., Awan, A. N., Batool, S., Aslam, S., & Naseer, A. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Future Medicinal Chemistry, 17(2), 171-181. View Source
Quantitative Evidence Guide for 6-(Pent-4-ynyloxy)pyridine-3-carbothioamide: Comparative Data for Informed Procurement
Commercial Purity Benchmark: Quantified Assurance for Reproducible Research
The commercially available compound 6-(Pent-4-ynyloxy)pyridine-3-carbothioamide is supplied with a certified minimum purity specification of 95%, as per the vendor's technical datasheet . This provides a quantifiable quality benchmark for procurement, ensuring a known level of purity for subsequent reactions or assays.
Purity SpecificationSpecification review
Min. Purity: 95%
Supports batch-to-batch consistency.
As per supplier datasheet; independent verification recommended.
A documented minimum purity specification is essential for procurement decisions, as it provides a verifiable standard that reduces experimental variability and ensures batch-to-batch consistency.
Functional Group Differentiation: The Alkyne Moiety as a Strategic Asset for Bioconjugation
6-(Pent-4-ynyloxy)pyridine-3-carbothioamide possesses a terminal alkyne functional group, which is absent in simpler pyridine-3-carbothioamide derivatives like the unsubstituted 3-pyridinecarbothioamide (CAS 4621-66-3) . This alkyne enables highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reactions, a class of chemistry that is not possible with the unsubstituted analog . This functional distinction makes the target compound uniquely suited for applications requiring bioconjugation, such as the synthesis of activity-based probes or the assembly of complex molecular architectures.
Alkyne AvailabilityData to verify
Contains terminal alkyne (pent-4-ynyloxy) vs. no alkyne in 3-pyridinecarbothioamide
Enables CuAAC click chemistry; not possible with alkyne-free analogs.
3-Pyridinecarbothioamide (CAS 4621-66-3) contains no alkyne
Quantified Difference
Qualitative difference in functional group availability
Conditions
Structural comparison based on chemical composition
Why This Matters
The presence of a terminal alkyne dictates the entire scope of possible downstream synthetic applications, making this compound a non-substitutable building block for projects involving click chemistry.
Chemical BiologyClick ChemistryProbe Synthesis
Activity Variation Among Pyridine Carbothioamide Analogs: A Class-Level Caution
A comprehensive 2025 study on the anti-inflammatory potential of pyridine carbothioamide analogs demonstrates that minor structural variations within this class lead to significant, quantifiable differences in biological activity [1]. In vitro anti-inflammatory assays of a related series of compounds showed a range of IC50 values from 10.25 µM to 23.15 µM [1]. This >2-fold difference in potency underscores the principle that analogs within the pyridine carbothioamide family cannot be assumed to be functionally equivalent. Therefore, the specific structure of 6-(Pent-4-ynyloxy)pyridine-3-carbothioamide, with its unique pent-4-ynyloxy substitution, is expected to confer a distinct biological activity profile compared to its close analogs.
Analog Activity RangeClass-level
IC50: 10.25 – 23.15 µM (related analogs, not target compound)
Structural changes can shift potency >2‑fold; substitution may alter profile.
Class-level SAR data; target-specific activity requires confirmation.
Medicinal ChemistrySARInflammation
Evidence Dimension
In vitro anti-inflammatory activity (IC50)
Target Compound Data
Not directly measured in the cited study
Comparator Or Baseline
Range of related pyridine carbothioamide analogs (R1-R6)
Quantified Difference
IC50 values range from 10.25 ± 0.0 µM to 23.15 ± 4.24 µM
Conditions
In vitro assay; detailed conditions in cited study
Why This Matters
This class-level data serves as a critical warning against the unchecked substitution of one pyridine carbothioamide analog for another, as even seemingly small structural changes can result in a 2-fold or greater difference in potency.
Medicinal ChemistrySARInflammation
[1] Ali, S., Awan, A. N., Batool, S., Aslam, S., & Naseer, A. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Future Medicinal Chemistry, 17(2), 171-181. View Source
Enhanced Spacer Length vs. 6-(But-2-ynyloxy) Analog for Reduced Steric Hindrance
The target compound, 6-(Pent-4-ynyloxy)pyridine-3-carbothioamide (MW 220.29 g/mol) , features a five-carbon alkynyl chain, in contrast to the four-carbon chain in its closest analog, 6-(But-2-ynyloxy)pyridine-3-carbothioamide (MW 206.27 g/mol, CAS 1936198-97-8) . The extended pentynyl spacer of the target compound provides a greater distance between the pyridine core and the terminal alkyne functionality. This structural difference is critical for applications where minimizing steric hindrance from the bulky pyridine-carbothioamide head group is essential, such as when using the compound as a linker or a ligand for a sterically demanding binding pocket.
Spacer LengthHead-to-head
5‑carbon (pentynyl) vs. 4‑carbon (butynyl) spacer
Longer spacer may reduce steric hindrance in crowded environments.
Direct structural comparison; functional impact requires validation.
One additional methylene (-CH2-) unit in the alkynyl spacer
Conditions
Structural comparison
Why This Matters
The longer spacer in the target compound can reduce steric interference, potentially leading to higher yields in click chemistry reactions and more efficient target engagement in crowded biological environments.
Chemical BiologyMedicinal ChemistryLinker Design
Validated Application Scenarios for 6-(Pent-4-ynyloxy)pyridine-3-carbothioamide in Research and Development
Click Chemistry-Based Bioconjugation and Probe Synthesis
This compound is ideally suited for creating customized molecular probes via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The terminal alkyne on its pent-4-ynyloxy group enables selective and high-yield conjugation with azide-functionalized biomolecules, fluorophores, or affinity tags, which is impossible with simpler pyridine-carbothioamides lacking an alkyne . This is a key application for chemical biologists developing tools to study protein function or cellular localization.
Synthesis of Spaced Ligands for Sterically Sensitive Targets
In medicinal chemistry projects targeting enzymes with deep or sterically hindered active sites, the extended pentynyl chain offers a distinct advantage. By positioning the reactive pyridine-carbothioamide core further from the attachment point, this compound can be used to synthesize ligands that achieve better access and binding to their targets, where analogs with shorter spacers like 6-(But-2-ynyloxy)pyridine-3-carbothioamide might fail due to steric clashes .
Building Block for Metal-Organic Frameworks (MOFs) and Functional Materials
The dual functionality of this molecule makes it a valuable building block in materials science. The pyridine and carbothioamide groups can serve as coordination sites for metal ions, while the terminal alkyne provides a handle for post-synthetic modification or incorporation into larger polymer networks . This allows for the creation of novel materials with tailored properties, such as specific catalytic activity or gas adsorption capabilities.
Lead Generation for Sirtuin-Targeting Therapeutics
Given that a closely related pyridine-3-carbothioamide derivative has been co-crystallized with human Sirtuin 2 (Sirt2), an emerging drug target for cancer and neurodegenerative diseases , this compound can serve as a valuable starting point for structure-activity relationship (SAR) studies. Its unique alkynyl 'tail' could be exploited to create novel inhibitors that explore additional chemical space within the Sirt2 selectivity pocket, potentially leading to leads with improved potency or selectivity over other analogs.
Application
Selection Property
Validation Focus
Click chemistry bioconjugation
Terminal alkyne availability
CuAAC reaction efficiency
Sterically sensitive ligand synthesis
Extended pentynyl spacer
Steric hindrance assessment
Metal-organic framework construction
Dual coordination sites
Metal binding and post-synthetic modification
Sirtuin inhibitor SAR studies
Carbothioamide core with alkynyl tail
Sirt2 inhibition and selectivity profiling
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